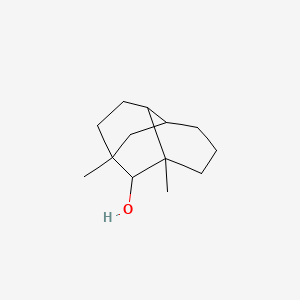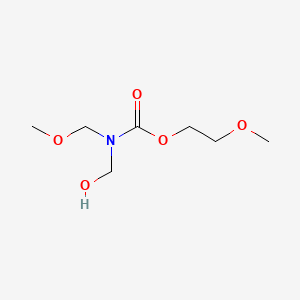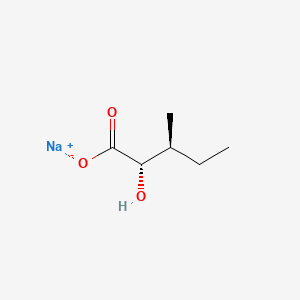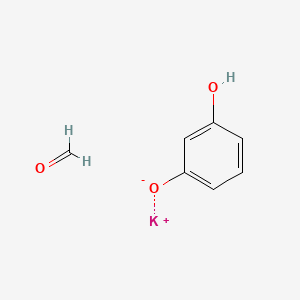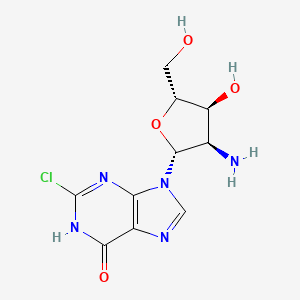
2'-Amino-2'deoxy-2-chloroinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Amino-2’-deoxy-2-chloroinosine is a synthetic nucleoside analog with the molecular formula C10H12ClN5O4 and a molecular weight of 301.68638 g/mol . This compound is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a chlorine atom, making it a unique derivative of inosine.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by amination using ammonia or an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-2-chloroinosine may involve large-scale synthesis using similar chlorination and amination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2’-Amino-2’-deoxy-2-chloroinosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield inosine derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus oxychloride.
Amination Reagents: Ammonia, primary or secondary amines.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted inosine derivatives, such as 2’-amino-2’-deoxyinosine, 2’-nitroso-2’-deoxyinosine, and 2’-hydroxy-2’-deoxyinosine .
科学的研究の応用
2’-Amino-2’-deoxy-2-chloroinosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and for studying nucleoside chemistry.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 2’-Amino-2’-deoxy-2-chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, leading to the inhibition of DNA and RNA synthesis .
類似化合物との比較
Similar Compounds
- 2’-Amino-2’-deoxyinosine
- 2’-Chloro-2’-deoxyinosine
- 2’-Fluoro-2’-deoxyinosine
Uniqueness
2’-Amino-2’-deoxy-2-chloroinosine is unique due to the presence of both an amino group and a chlorine atom at the 2’ position, which imparts distinct chemical and biological properties compared to other inosine derivatives. This dual modification enhances its potential as a therapeutic agent and a research tool .
特性
CAS番号 |
76727-51-0 |
|---|---|
分子式 |
C10H12ClN5O4 |
分子量 |
301.69 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-chloro-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7-5(8(19)15-10)13-2-16(7)9-4(12)6(18)3(1-17)20-9/h2-4,6,9,17-18H,1,12H2,(H,14,15,19)/t3-,4-,6-,9-/m1/s1 |
InChIキー |
YCJHMUMFXXZXNK-DXTOWSMRSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)Cl |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



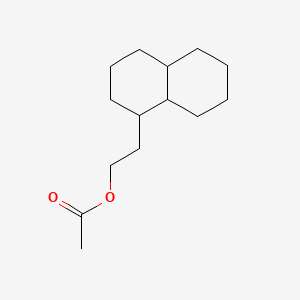
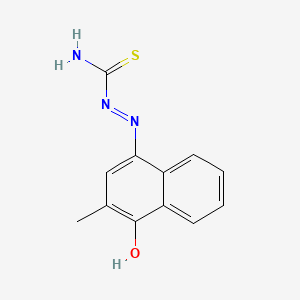
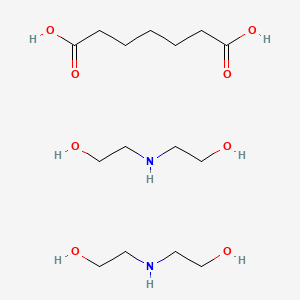

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

